N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that features an indole moiety linked to a quinazolinone structure via an ethyl chain
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(13-24-14-22-17-7-3-2-6-16(17)20(24)26)21-10-12-23-11-9-15-5-1-4-8-18(15)23/h1-9,11,14H,10,12-13H2,(H,21,25) |
InChI Key |
KNVNQIWHLWOYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazolinone Synthesis: The quinazolinone structure can be prepared by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reaction: The final step involves the coupling of the indole derivative with the quinazolinone derivative. This can be achieved using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive molecules. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Pharmacology: The compound can be used to study receptor binding and signal transduction pathways, particularly those involving indole and quinazolinone derivatives.
Materials Science: The compound’s unique structure may lend itself to applications in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with serotonin receptors, while quinazolinone derivatives may inhibit enzymes such as tyrosine kinases. The compound may exert its effects by binding to these molecular targets and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety linked to a propanamide structure and is known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound combines an indole moiety with a naphthalene derivative and has been studied for its potential antiviral activity.
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its combination of an indole and a quinazolinone moiety. This dual functionality may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that integrates both indole and quinazolinone moieties. This structural combination suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development. The compound's unique properties are attributed to its dual functionality, which may enhance its therapeutic efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.37 g/mol. The compound features an indole ring connected through an ethyl linker to a quinazolinone derivative, culminating in an acetamide functional group. This arrangement is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.37 g/mol |
| Chemical Structure | Indole and quinazolinone moieties |
Enzyme Inhibition
Research has indicated that this compound exhibits notable enzyme inhibition properties. Specifically, it has shown efficacy in inhibiting various enzymes that play critical roles in disease pathways. For example, studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Antioxidant Properties
This compound has been tested for antioxidant activity, showing promising results in reducing oxidative stress markers in vitro. This property could be beneficial in mitigating diseases associated with oxidative damage.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Cancer Cell Line Studies : In vitro assays conducted on breast cancer cell lines revealed that the compound significantly reduced cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent.
- Bacterial Inhibition Assays : A study assessing the antimicrobial efficacy against Staphylococcus aureus indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial strains.
- Oxidative Stress Studies : Research involving oxidative stress models showed that treatment with the compound led to a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes is linked to its structural features, allowing it to bind effectively to active sites.
- Antimicrobial Action : Its structural similarity to known antibiotics may facilitate binding to bacterial targets, disrupting essential processes like cell wall synthesis.
- Antioxidant Activity : The presence of functional groups capable of scavenging free radicals contributes to its antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
